molecular formula C6H5Br2N3O B12345075 6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12345075
M. Wt: 294.93 g/mol
InChI Key: JMKZHAUHUJSYSD-UHFFFAOYSA-N
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Description

6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both bromine and nitrogen atoms. This compound is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate brominated precursors. For instance, the reaction of pyrrole with bromohydrazone under controlled conditions can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature and solvent choice, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5Br2N3O

Molecular Weight

294.93 g/mol

IUPAC Name

6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1,10H,2H2,(H,9,12)

InChI Key

JMKZHAUHUJSYSD-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=CC(=C(N2N1)Br)Br

Origin of Product

United States

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